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Matrix protein 1 (27-35) -

Matrix protein 1 (27-35)

Catalog Number: EVT-244063
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Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Matrix protein 1
Overview

Matrix protein 1 (27-35) is a peptide derived from the matrix protein 1 of the influenza A virus. This peptide plays a crucial role in the viral life cycle, particularly in the assembly and budding processes of the virus. Understanding its properties and functions can aid in developing antiviral strategies targeting influenza A virus.

Source

Matrix protein 1 is sourced from the influenza A virus, which is a significant pathogen responsible for seasonal epidemics and occasional pandemics. The matrix protein 1 gene, designated as M1, encodes a protein that is integral to the viral structure and function.

Classification

Matrix protein 1 (27-35) is classified as a viral peptide. It falls under the category of structural proteins, specifically matrix proteins, which are essential for the stability and integrity of the viral envelope. The M1 protein is known for its role in maintaining the shape of the virus and facilitating the assembly of viral particles.

Synthesis Analysis

Methods

The synthesis of matrix protein 1 (27-35) can be achieved through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process typically begins with an amino acid that has a protective group on its amino terminus. The carboxyl group is activated to facilitate coupling with the next amino acid.
  2. Deprotection: After each coupling step, the protective group is removed to expose the amino group for further reactions.
  3. Cleavage: Once the desired sequence is synthesized, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Matrix protein 1 (27-35) consists of a sequence derived from the full-length M1 protein, which contains 252 amino acids. The specific sequence for this peptide is crucial for its interaction with other viral components and host cell machinery.

Data

Chemical Reactions Analysis

Reactions

Matrix protein 1 (27-35) participates in several biochemical interactions essential for viral assembly and budding. These include:

  • Self-Association: The peptide can promote oligomerization of M1 proteins, forming higher-order structures necessary for virion stability.
  • Interactions with Lipids: Matrix protein 1 interacts with lipid membranes, aiding in the incorporation of viral components into new virions.

Technical Details

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer, providing insights into binding affinities and interaction dynamics.

Mechanism of Action

Process

Matrix protein 1 (27-35) facilitates several critical processes during the influenza A virus life cycle:

  • Viral Assembly: It plays a key role in assembling viral components within host cells.
  • Budding: The peptide aids in the budding process by interacting with membrane lipids and other viral proteins, ensuring successful release from infected cells.

Data

Research indicates that mutations in this region can significantly affect viral replication efficiency and pathogenicity, highlighting its importance in viral biology.

Physical and Chemical Properties Analysis

Physical Properties

Matrix protein 1 (27-35) is typically characterized by:

  • Molecular Weight: Approximately 1000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH, which is essential for its biological activity.

Chemical Properties

The chemical properties include:

  • Stability: The peptide's stability can be influenced by pH and temperature, with optimal conditions generally around neutral pH.
  • Reactivity: It contains functional groups that may participate in hydrogen bonding and ionic interactions during binding processes.
Applications

Scientific Uses

Matrix protein 1 (27-35) has several applications in scientific research:

  • Vaccine Development: Understanding this peptide's structure and function can inform vaccine design strategies aimed at eliciting immune responses against influenza A virus.
  • Drug Discovery: It serves as a target for antiviral drug development, with efforts focused on inhibiting its self-association properties to disrupt viral assembly.
  • Diagnostic Tools: Peptides derived from matrix proteins can be used in assays to detect influenza infections or monitor immune responses in vaccinated individuals.
Molecular Characterization & Immunological Significance of Matrix Protein 1 (27-35)

Role in Antigen Presentation Pathways

Matrix protein 1 (MART-1/Melan-A) residues 27–35 (AAGIGILTV) constitute an immunodominant epitope presented by HLA-A02:01 for CD8+ T-cell recognition in melanoma. This nonameric peptide is proteolytically processed from the full-length MART-1 protein by the immunoproteasome and transported to the endoplasmic reticulum via TAP (transporter associated with antigen processing). Subsequent loading onto HLA-A02:01 molecules enables surface presentation on melanoma cells, facilitating T-cell surveillance. The high frequency of MART-127–35-specific CD8+ T cells in HLA-A02:01+ individuals (up to 1/1,000 peripheral blood lymphocytes) underscores its immunological relevance in tumor control [1] [3]. Unlike its decameric counterpart (MART-126–35, *EAAGIGILTV), which is undetectable on melanoma cells, MART-127–35 is endogenously processed and presented, making it a physiological target for immunotherapy [1].

HLA-A2 Binding Dynamics and Anchor Residue Optimization Strategies

The HLA-A02:01 binding groove accommodates nonameric peptides via primary anchor residues at P2 (e.g., Ala/Leu) and P9 (Val), with secondary anchors influencing stability. Native MART-127–35 (AAGIGILTV*) exhibits suboptimal HLA-A2 binding (relative affinity = 1) due to its flexible central region and weak P2 anchor (Ala) [1] [6]. Structure-guided substitutions at anchor positions enhance binding and immunogenicity:

  • P2 Anchor Optimization:
  • Ala→Leu substitution (ALGIGILTV) improves binding affinity 40-fold but disrupts TCR recognition due to conformational distortion.
  • Leu→Ala in the decamer (ELAAGIGILTV vs. EAAGIGILTV) enhances affinity 9-fold while preserving T-cell cross-reactivity [1].

  • Structural Consequences:Crystallography reveals MART-127–35 adopts an extended conformation, while MART-126–35 forms a "kinked bulge" due to its extra residue. Anchor modifications alter peptide backbone geometry, explaining why affinity enhancements do not always improve immunogenicity [1].

Table 1: Anchor Residue Engineering in MART-1 Peptides

PeptideSequenceP2 ResidueHLA-A2 Binding Affinity (Fold vs. AAG)Conformation
Native nonamer (AAG)AAGIGILTVAla1.0Extended
Modified nonamer (ALG)ALGIGILTVLeu40.0Extended
Native decamer (EAA)EAAGIGILTVAla4.0Kinked bulge
Modified decamer (ELA)ELAGIGILTVLeu9.0Kinked bulge

Data derived from Valmori et al. (1998) and structural analyses [1].

Structural Determinants of TCR Recognition Specificity

TCR recognition of MART-127–35 is governed by peptide conformation and TCR diversity. Key findings include:

  • Conformational Flexibility and Cross-Reactivity:Despite distinct HLA-A2-bound conformations (extended vs. kinked bulge), polyclonal T cells cross-recognize MART-127–35 and MART-126–35. This suggests TCRs focus on shared physicochemical features rather than rigid structural motifs. However, subtle modifications (e.g., Ala2→Leu in ALG) abrogate recognition due to altered solvent-exposed residues [1].

  • TCR Repertoire Diversity:Single-cell sequencing of MART-127–35-specific T cells reveals 8–16 TCRβ subfamilies per patient, with preferential but variable Vβ usage. Dominant clonotypes expand similarly in peripheral blood lymphocytes (PBLs) and tumor-infiltrating lymphocytes (TILs), confirming antigen-driven selection [3].

  • Impact of Secondary Anchors:Molecular dynamics simulations demonstrate that residues P5–P7 modulate peptide flexibility and P9 anchor stability. Substitutions at P6/P7 (e.g., Gly→Phe) can enhance HLA-A2 binding without compromising TCR engagement, as seen in HER-2/neu-derived peptides [6].

Table 2: TCR Recognition Features of HLA-A2-Restricted Epitopes

EpitopeStructural FeatureTCR Repertoire DiversityFunctional Outcome
MART-127–35Extended conformationHigh (8–16 subfamilies/patient)Cross-reactivity with decamer
MART-126–35Kinked bulgeShared clonotypes with PBLsTargeted by ELA-vaccine-induced T cells
ALG-modified nonamerDistorted P2 anchorNot applicableAbrogated CTL recognition

Synthesized from structural and functional studies [1] [3] [6].

Chemical Compounds Cited:

  • Matrix protein 1 (27-35) (AAGIGILTV)
  • Modified MART-127–35 nonamer (ALGIGILTV)
  • MART-126–35 decamer (EAAGIGILTV)
  • Modified MART-126–35 decamer (ELAGIGILTV)

Properties

Product Name

Matrix protein 1 (27-35)

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